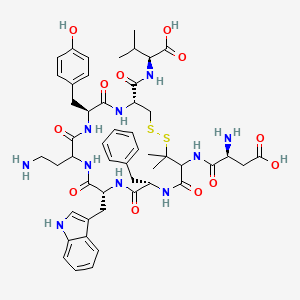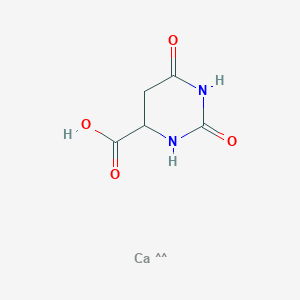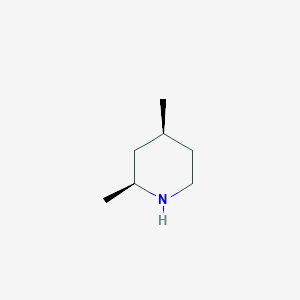
Neurodye GH4-64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurodye GH4-64 is a fluorescent styryl dye known for its ability to bind to cell nuclei of eukaryotic cells. It is widely used in various scientific research applications due to its unique properties, including its high fluorescence intensity and stability. The compound is also known by its chemical name, N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye GH4-64 involves multiple steps, starting with the preparation of the styryl dye core. The reaction typically involves the condensation of a pyridinium salt with an aldehyde derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Neurodye GH4-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Reduced forms of the dye with potential changes in fluorescence intensity.
Substitution: Substituted derivatives with modified chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Neurodye GH4-64 is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in cell imaging and tracking studies due to its ability to bind to cell nuclei.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and devices for environmental monitoring and quality control.
Wirkmechanismus
The mechanism of action of Neurodye GH4-64 involves its binding to the cell nuclei of eukaryotic cells. The dye interacts with nucleic acids, leading to an increase in fluorescence intensity. The molecular targets include DNA and RNA, and the binding occurs through electrostatic interactions and intercalation. The pathways involved in the dye’s action include the excitation of electrons upon exposure to light, resulting in fluorescence emission.
Vergleich Mit ähnlichen Verbindungen
Neurodye GH4-64 is compared with other similar fluorescent dyes, such as:
FM4-64: Another styryl dye with similar fluorescence properties but different binding characteristics.
DAPI: A fluorescent stain that binds strongly to DNA, used primarily in cell imaging.
Hoechst 33342: A bisbenzimide dye that binds to the minor groove of DNA, used in fluorescence microscopy.
Uniqueness
This compound stands out due to its high fluorescence intensity, stability, and specificity for cell nuclei. Its unique chemical structure allows for versatile applications in various research fields, making it a valuable tool for scientists.
Eigenschaften
Molekularformel |
C30H45Br2N3 |
|---|---|
Molekulargewicht |
607.5 g/mol |
IUPAC-Name |
3-[4-[(1Z,3E,5Z)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AFVSZGYRRUMOFH-UHFFFAOYSA-L |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C=C\C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)




![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)


![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)



